![molecular formula C16H18N2O3 B3004198 N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide CAS No. 683232-20-4](/img/structure/B3004198.png)
N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide
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Description
The compound "N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide" is closely related to the molecules studied in the provided papers. These molecules are characterized by the presence of a 1,3-dioxoisoindolinyl group and a cyclohexane ring, which are common structural motifs in medicinal chemistry due to their potential biological activities. The papers discuss the synthesis, crystal structure, and molecular interactions of similar compounds, which can provide insights into the properties and behavior of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-hydroxy-1H-isoindole-1,3(2H)-dione with different amines to form the corresponding amides. For instance, the compound N-(1,3-dioxoisoindolin-2yl)benzamide was prepared by heating an ethanolic solution of the dione with 4-chloroaniline . This method suggests that the synthesis of "N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide" could potentially be achieved through a similar amide formation reaction using an appropriate amine with a cyclohexane moiety.
Molecular Structure Analysis
The molecular structure of these compounds is determined using techniques such as single-crystal X-ray diffraction. The crystal structure analysis reveals the spatial arrangement of atoms within the molecule and the presence of specific interactions such as hydrogen bonding. For example, the compound characterized in paper crystallizes in the monoclinic space group and features a network of N-H⋯O hydrogen bonds. These findings are crucial for understanding the three-dimensional conformation of "N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide" and predicting its potential intermolecular interactions.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide insights into the reactivity of structurally similar compounds. The presence of the 1,3-dioxoisoindolinyl group and the amide linkage suggests that the compound may undergo reactions typical of these functional groups, such as nucleophilic addition or substitution at the carbonyl carbon.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and the interactions it forms. The papers describe the use of IR spectroscopy and computational studies to investigate the vibrational frequencies and molecular orbitals of the compounds . These studies can help predict the properties of "N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide," such as its solubility, melting point, and potential biological activity. Additionally, the crystal packing interactions, such as C–H⋯N and π⋯π interactions, play a significant role in the solid-state properties of these compounds .
Mechanism of Action
The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
Understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives is important, with the aim of unlocking their potential as therapeutic agents .
properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18-15(20)11-8-5-9-12(13(11)16(18)21)17-14(19)10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOZVLMUNIPPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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